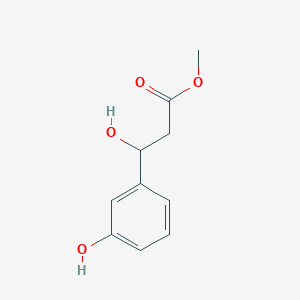

3-Hydroxy-3-(3-hydroxyphényl)propanoate de méthyle

Vue d'ensemble

Description

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylpropanoic acid and is characterized by the presence of hydroxyl groups on both the phenyl ring and the propanoate chain. This compound is used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

- Biological Activity : Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is studied for its potential antioxidant properties. It exhibits the ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. This activity can be quantitatively assessed using assays like DPPH and ABTS.

Medicine

- Therapeutic Potential : Research indicates that this compound may have anti-inflammatory and anticancer activities. Its interactions with various enzymes and receptors make it a candidate for further pharmacological studies aimed at treating diseases related to oxidative stress.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with specific properties. Its aromatic characteristics make it suitable for applications in fragrances and flavoring agents.

Case Studies

- Antioxidant Activity Study : A study conducted on methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate demonstrated significant antioxidant activity through DPPH scavenging assays, indicating its potential role in preventing oxidative damage in biological systems.

- Pharmacological Investigations : Clinical trials exploring the anti-inflammatory effects of this compound have shown promising results, suggesting its efficacy in reducing inflammation markers in human subjects.

Mécanisme D'action

Target of Action

It’s structurally similar to other phenolic compounds, which are known to interact with various enzymes and receptors in the body .

Mode of Action

Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, such as acting as antioxidants, enzyme inhibitors, and receptor agonists .

Biochemical Pathways

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate may be involved in the phenylpropanoid metabolism pathway . This pathway is responsible for the biosynthesis of many important secondary metabolites in plants, including flavonoids, coumarins, and lignin .

Pharmacokinetics

Phenolic compounds are generally well-absorbed and extensively metabolized in the body .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate . For instance, it is recommended to be stored at refrigerator temperatures .

Analyse Biochimique

Biochemical Properties

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key enzymes it interacts with is 3-(3-hydroxyphenyl)propanoate hydroxylase, which catalyzes the hydroxylation of the compound . This interaction is crucial for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can act as a substrate for esterases, which hydrolyze the ester bond, releasing the active 3-hydroxyphenylpropanoic acid .

Cellular Effects

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in carbon and nitrogen metabolism, leading to changes in metabolic flux . Furthermore, the compound can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Additionally, methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is involved in several metabolic pathways. It is metabolized by enzymes such as esterases and hydroxylases, leading to the formation of various metabolites . These metabolic pathways play a crucial role in the compound’s biological activity and its effects on cellular function. The interaction with specific enzymes and cofactors can influence the metabolic flux and the levels of key metabolites, thereby affecting the overall metabolic state of the cells .

Transport and Distribution

The transport and distribution of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and therapeutic potential .

Subcellular Localization

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications This subcellular localization is crucial for its interaction with specific biomolecules and its involvement in various cellular processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(3-hydroxyphenyl)propanoate or 3-carboxy-3-(3-hydroxyphenyl)propanoate.

Reduction: Formation of 3-hydroxy-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of various alkyl or acyl derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but with the hydroxyl group on the para position of the phenyl ring.

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains an additional methoxy group on the phenyl ring.

Methyl 3-phenylpropionate: Lacks the hydroxyl groups on the phenyl ring and propanoate chain

Uniqueness

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is unique due to the presence of hydroxyl groups on both the phenyl ring and the propanoate chain, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.

Activité Biologique

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate, also known as methyl 3-(3-hydroxyphenyl)propanoate or hMPP, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate has the molecular formula C11H14O4. It is a derivative of hydroxycinnamic acid, featuring a hydroxyl group that contributes to its biological activity. The compound is known for its antioxidant properties and its role in various biochemical pathways.

The biological activities of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This is particularly important in preventing cellular damage and inflammation.

- Enzyme Modulation : It interacts with various enzymes, influencing metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell survival and apoptosis.

Biological Activities

- Antioxidant Properties : Research indicates that methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate has significant antioxidant capabilities. It has been shown to reduce oxidative stress markers in vitro and in vivo.

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory cytokines, making it a candidate for treating conditions associated with chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate may possess antimicrobial properties against various pathogens, although further research is needed to establish its efficacy and mechanisms.

- Potential Anticancer Effects : Some studies have indicated that this compound may induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate using various assays (e.g., DPPH radical scavenging activity). Results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, highlighting its potential use as a natural antioxidant in food preservation and health supplements .

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases .

Propriétés

IUPAC Name |

methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKHTZHLGBJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287373 | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55822-86-1 | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55822-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.